

Introduction: The Imperative for Precision in Chemical Communication

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Compound of Interest

Compound Name: *Diethyl methyl(phenyl)malonate*

Cat. No.: *B1345491*

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In the fields of medicinal chemistry and drug development, unambiguous communication is paramount. The structural complexity of organic molecules necessitates a universal, systematic language to ensure that the compound synthesized in a lab in one part of the world is identical to the one being tested in another. The International Union of Pure and Applied Chemistry (IUPAC) provides this language.^{[1][2][3]} Phenylmalonic esters, a class of compounds serving as critical building blocks for a wide range of pharmaceuticals, including anticonvulsants and sedatives, are a prime example where precise naming is crucial.^{[4][5]}

This guide provides a comprehensive overview of the IUPAC nomenclature for substituted phenylmalonic esters. It is designed for researchers, scientists, and drug development professionals, offering not just the rules, but the logic behind them. We will deconstruct the naming process, explore the synthesis and characterization of these vital compounds, and discuss their applications, grounding every step in authoritative chemical principles.

Part 1: Deconstructing the IUPAC Name

Systematic IUPAC nomenclature treats a molecule as a combination of a parent structure modified by functional groups and substituents.^[3] For an ester, the name is fundamentally composed of two parts derived from the alcohol and the carboxylic acid from which it is formed.^{[6][7][8]}

The Foundational Components: Alcohol and Acid

The core rule for naming an ester is to first identify the alkyl group that originated from the alcohol and then name the portion derived from the carboxylic acid.^{[1][6]}

- The Alkyl Group (from the alcohol): This part of the name is stated first as a separate word and ends with "-yl". For esters of ethanol, this is "ethyl"; for methanol, "methyl".^{[6][8]}
- The Carboxylate Group (from the acid): The parent acid's name is modified by changing the "-oic acid" suffix to "-oate".^{[1][6]} For example, ethanoic acid becomes ethanoate.

For a simple malonic ester like diethyl malonate, this breaks down as:

- Alcohol component: Two ethanol molecules, hence "diethyl".
- Acid component: Malonic acid, systematically named propanedioic acid, which becomes "propanedioate".

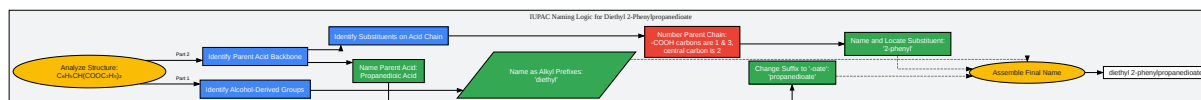
Thus, the systematic name is diethyl propanedioate.

Incorporating the Phenyl Substituent

When a substituent is added to the parent acid chain, its position must be indicated by a number (a locant). The parent chain is numbered to give the principal functional groups the lowest possible numbers. In malonic acid (propanedioic acid), the carbons of the two carboxyl groups are C1 and C3, making the central carbon C2.

For diethyl phenylmalonate, the phenyl group is attached to this central carbon. Therefore, the IUPAC name becomes diethyl 2-phenylpropanedioate.^[9]

The following diagram illustrates the logical workflow for constructing the IUPAC name.



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Caption: Logical workflow for deriving the IUPAC name for a substituted phenylmalonic ester.

Handling More Complex Substitutions

When additional substituents are present on the phenyl ring, standard IUPAC rules for aromatic compounds apply. The substituents are listed alphabetically, and their positions on the ring are indicated by numbers, with the point of attachment to the malonate backbone being C1 of the phenyl ring.

- Example: For a diethyl malonate substituted with a 4-chlorophenyl group, the name would be diethyl 2-(4-chlorophenyl)propanedioate.

If a higher priority functional group, such as a carboxylic acid, is present elsewhere in the molecule, the entire ester group may be named as a substituent.^{[10][11]} For example, the group $-\text{COOR}'$ is named as an "alkoxycarbonyl" or "(alkyloxy)carbonyl" prefix.^[11]

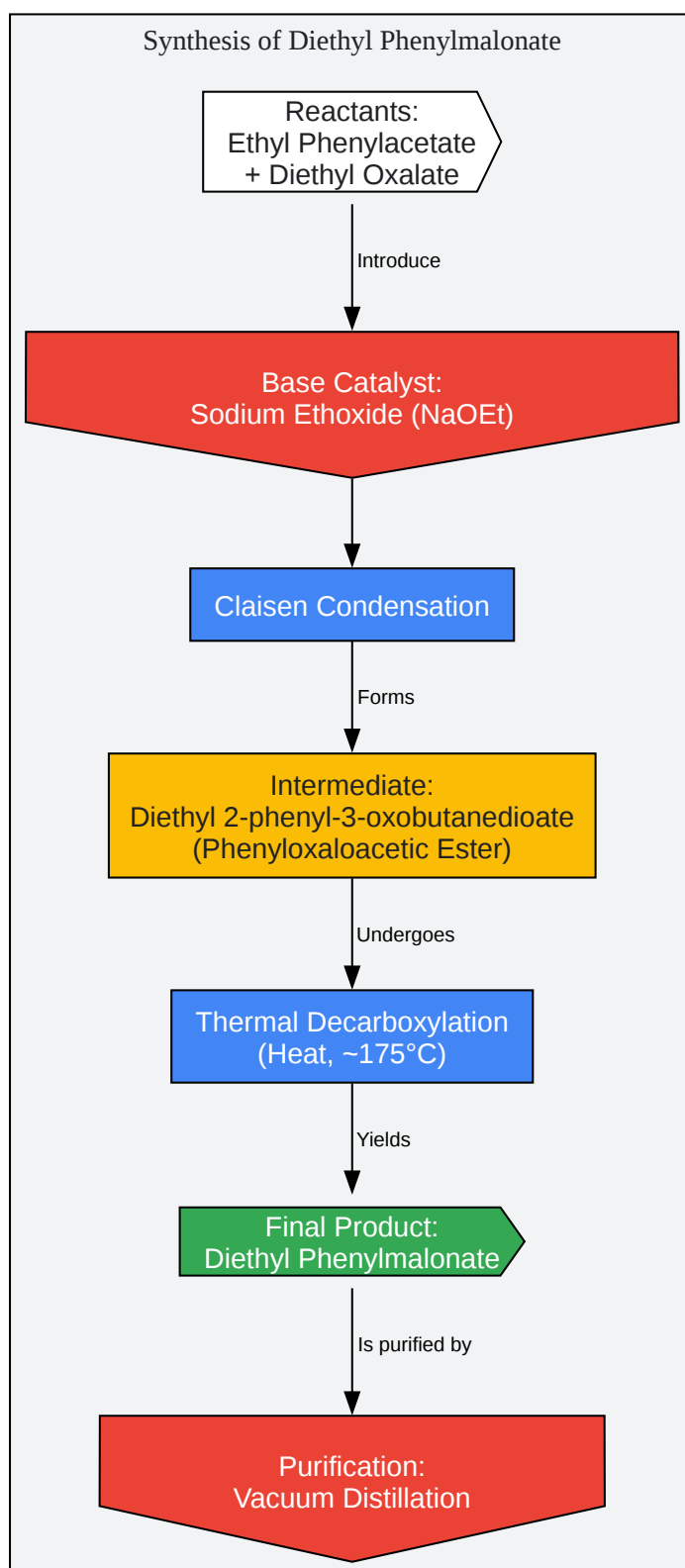
Part 2: Synthesis and Characterization

The prevalence of phenylmalonic esters in research and industry is due to their accessible synthesis, primarily through the malonic ester synthesis pathway.^[5] This method allows for the formation of substituted carboxylic acids.

A Field-Proven Synthesis Protocol: Diethyl Phenylmalonate

The synthesis of diethyl phenylmalonate is a classic example of the malonic ester synthesis, involving the alkylation of a malonic ester enolate.^[5] A common industrial approach involves the condensation of ethyl phenylacetate with diethyl oxalate, followed by decarboxylation.^[12]

The following diagram outlines this synthetic workflow.



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